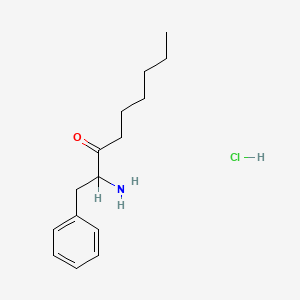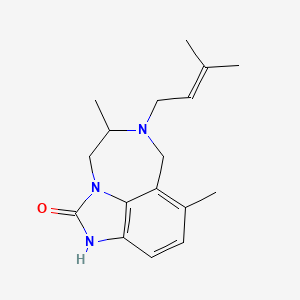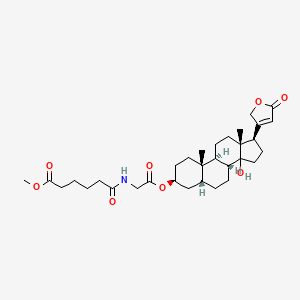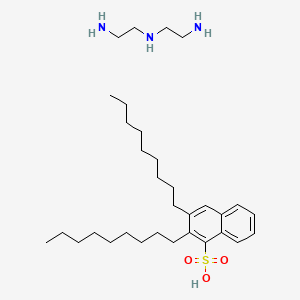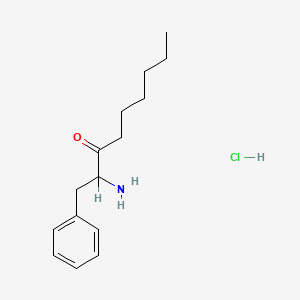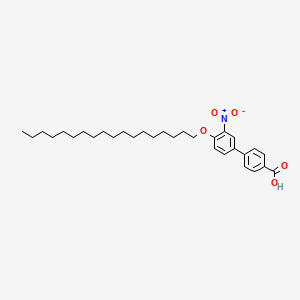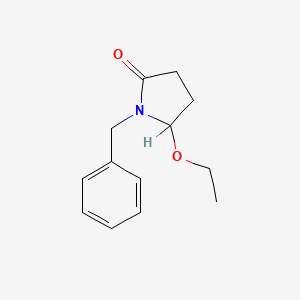![molecular formula C30H33ClN2O10S B12704203 (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol CAS No. 132121-40-5](/img/structure/B12704203.png)
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiepin moiety, a piperazine ring, and a butenedioic acid group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzothiepin moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepin ring.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiepin derivative reacts with a piperazine compound.
Incorporation of the butenedioic acid group: The final step involves the addition of the butenedioic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzobbenzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
特性
CAS番号 |
132121-40-5 |
|---|---|
分子式 |
C30H33ClN2O10S |
分子量 |
649.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2O2S.2C4H4O4/c23-18-5-6-21-17(15-18)16-20(19-3-1-2-4-22(19)28-21)27-14-12-25-9-7-24(8-10-25)11-13-26;2*5-3(6)1-2-4(7)8/h1-6,15-16,26H,7-14H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
RQHCIMYYPGDSOA-LVEZLNDCSA-N |
異性体SMILES |
C1N(CCN(C1)CCOC2=CC3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



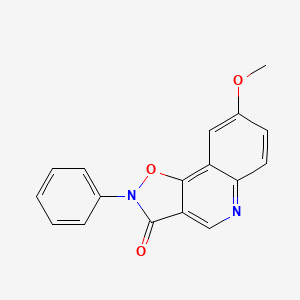
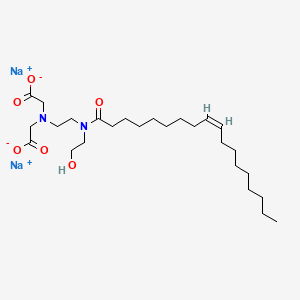
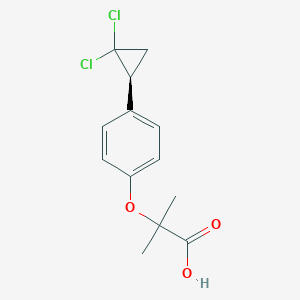
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)

